![molecular formula C11H14N4O4 B3279228 (2R,3R,4R,5R)-5-(hydroxymethyl)-3-methyl-2-purin-9-yloxolane-3,4-diol CAS No. 690269-86-4](/img/structure/B3279228.png)
(2R,3R,4R,5R)-5-(hydroxymethyl)-3-methyl-2-purin-9-yloxolane-3,4-diol
Overview
Description
(2R,3R,4R,5R)-5-(hydroxymethyl)-3-methyl-2-purin-9-yloxolane-3,4-diol is a nucleoside analog that has been extensively studied for its potential applications in scientific research. The compound is commonly referred to as 2'-deoxyribonucleoside and has been found to have a wide range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2'-deoxyribonucleoside involves the incorporation of the compound into DNA during replication. The hydroxymethyl group attached to the ribose sugar of the compound allows it to form a covalent bond with the phosphate group of the nucleotide. This covalent bond prevents the further elongation of the DNA chain, leading to the inhibition of DNA replication.
Biochemical and Physiological Effects:
2'-deoxyribonucleoside has a wide range of biochemical and physiological effects. The compound has been found to be cytotoxic to cancer cells, making it a potential candidate for the development of new cancer therapies. It has also been found to have antiviral properties, making it useful in the treatment of viral infections. The compound has been found to have immunomodulatory effects, making it useful in the treatment of autoimmune diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2'-deoxyribonucleoside in lab experiments is that it is a relatively stable compound that can be easily synthesized. The compound is also relatively inexpensive, making it accessible to researchers on a budget. One of the limitations of using 2'-deoxyribonucleoside in lab experiments is that it can be toxic to cells at high concentrations. This toxicity can make it difficult to use the compound in certain experiments.
Future Directions
There are several future directions for the study of 2'-deoxyribonucleoside. One potential direction is the development of new cancer therapies that target the compound's cytotoxic properties. Another potential direction is the development of new antiviral drugs that target the compound's ability to inhibit viral replication. Additionally, the compound's immunomodulatory effects could be further studied to develop new treatments for autoimmune diseases.
Scientific Research Applications
2'-deoxyribonucleoside has been extensively studied for its potential applications in scientific research. The compound has been found to be useful in the study of DNA replication, DNA repair, and gene expression. It has also been used in the development of new cancer therapies and antiviral drugs. The compound has been found to be effective in inhibiting the replication of viruses such as HIV and hepatitis B.
properties
IUPAC Name |
(2R,3R,4R,5R)-5-(hydroxymethyl)-3-methyl-2-purin-9-yloxolane-3,4-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4/c1-11(18)8(17)7(3-16)19-10(11)15-5-14-6-2-12-4-13-9(6)15/h2,4-5,7-8,10,16-18H,3H2,1H3/t7-,8-,10-,11-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUCHRMUNOHPHD-YJFSRANCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1N2C=NC3=CN=CN=C32)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=CN=CN=C32)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R,4R,5R)-5-(hydroxymethyl)-3-methyl-2-purin-9-yloxolane-3,4-diol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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